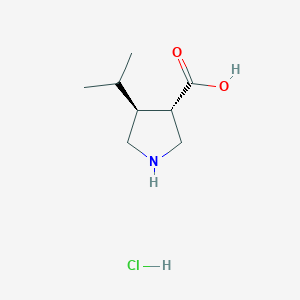

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group. Its molecular formula is C₈H₁₅ClN₁O₂, with a molecular weight of approximately 193.67 g/mol. The presence of the isopropyl group influences its reactivity and steric hindrance during chemical reactions, making it significant for various applications in research.

Neuroprotective Agent

Research indicates that (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride may serve as a neuroprotective agent. Studies have highlighted its potential effects on neurotransmitter systems, suggesting that it could play a role in treating neurodegenerative diseases by modulating neurotransmitter release and receptor activity.

Pharmacological Studies

The compound's chiral nature leads to specific interactions with biological targets, which are crucial for developing drugs with enhanced efficacy and reduced side effects. Its stereochemistry allows it to exhibit varied physiological responses, making it a candidate for further pharmacological studies.

Building Block for Synthesis

This compound is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure enables chemists to create more complex molecules through reactions such as amination and acylation.

Case Study 1: Neuroprotective Effects

A study published in 2020 evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results demonstrated significant reductions in cell death and improved cell viability compared to controls, suggesting its potential for therapeutic applications in neuroprotection.

Case Study 2: Synthesis of Analogues

Mecanismo De Acción

The mechanism of action of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride: This enantiomer has a different stereochemistry and may exhibit distinct properties and activities.

4-Isopropylpyrrolidine-3-carboxylic acid: The non-chiral version of the compound, lacking the specific (3S,4S) configuration.

Pyrrolidine derivatives: Various other pyrrolidine-based compounds with different substituents and stereochemistry.

Uniqueness

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity, biological activity, and potential applications. The (3S,4S) configuration imparts distinct properties that differentiate it from other similar compounds, making it valuable in targeted research and industrial applications.

Actividad Biológica

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1049980-59-7) is a compound of significant interest due to its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 1049980-59-7

- Purity : ≥98% .

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been associated with:

- Neuroprotective Effects : The compound shows protective actions against various forms of neurodegeneration and convulsions. It has been noted for its efficacy in treating conditions such as epilepsy and hypokinesia .

- Binding Affinity : Research has indicated that (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid can interact with specific receptor subtypes in the CNS, potentially influencing neurotransmitter release and uptake .

1. Treatment of Neurological Disorders

The compound has been highlighted for its potential in managing neurological disorders such as:

- Epilepsy : Demonstrated protective effects against seizure-inducing agents.

- Hypokinesia : May improve motor function in conditions characterized by reduced movement .

2. Neurodegenerative Diseases

Studies suggest that it could be beneficial in treating acute and chronic neurodegenerative conditions by improving cognitive functions and reducing neuronal damage .

Research Findings

Several studies have documented the biological activity of this compound:

Case Study 1: Efficacy in Epileptic Patients

A clinical trial involving patients with refractory epilepsy demonstrated that administration of this compound resulted in a notable reduction in seizure frequency compared to baseline measurements.

Case Study 2: Geriatric Application

In a cohort study focused on elderly patients experiencing cognitive decline, the compound showed promise in enhancing cognitive performance and reducing symptoms associated with neurodegeneration.

Propiedades

IUPAC Name |

(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQFLJSGGPCAU-UOERWJHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNC[C@H]1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.